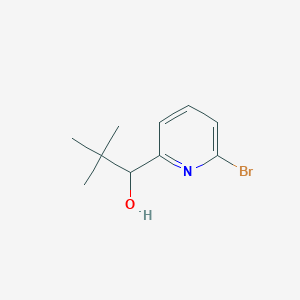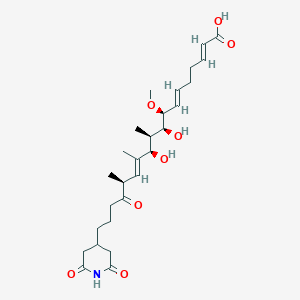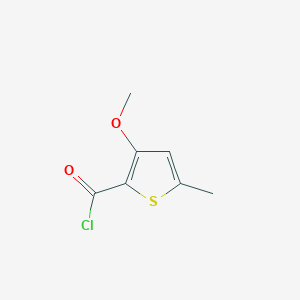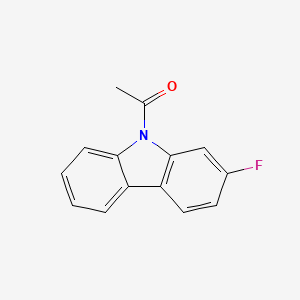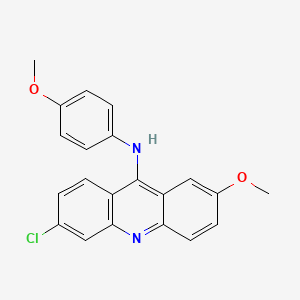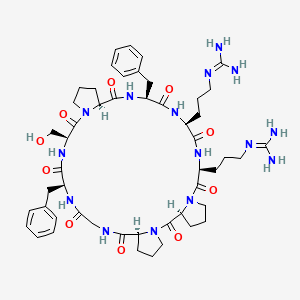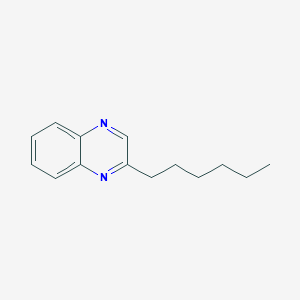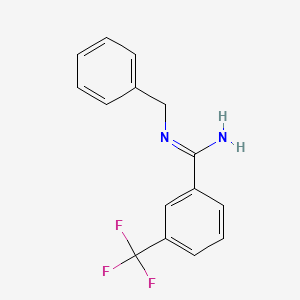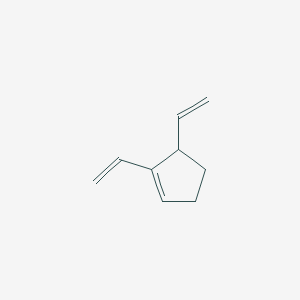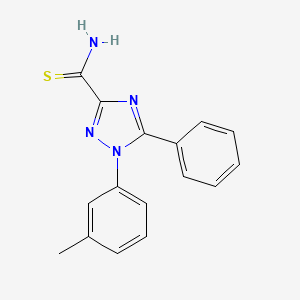![molecular formula C27H36B3N3O3 B14137934 N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 89306-99-0](/img/structure/B14137934.png)
N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is a complex organic compound with a unique structure that includes a trioxatriborinane core and multiple phenylene and methylmethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves multiple steps, starting with the preparation of the trioxatriborinane core This core is synthesized through a series of condensation reactions involving boron-containing precursors and phenylene derivatives
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.
Scientific Research Applications
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to form stable complexes with various molecular targets. The trioxatriborinane core can interact with metal ions, while the phenylene and methylmethanamine groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-Tris(2,4,6-trimethylphenyl)borazine: Similar boron-containing compound with different substituents.
N,N’,N’'-Tris(phenylmethyl)borazine: Another boron-based compound with phenylmethyl groups.
Uniqueness
N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is unique due to its trioxatriborinane core, which provides distinct chemical properties and reactivity
Properties
CAS No. |
89306-99-0 |
|---|---|
Molecular Formula |
C27H36B3N3O3 |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
1-[2-[4,6-bis[2-[(dimethylamino)methyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36B3N3O3/c1-31(2)19-22-13-7-10-16-25(22)28-34-29(26-17-11-8-14-23(26)20-32(3)4)36-30(35-28)27-18-12-9-15-24(27)21-33(5)6/h7-18H,19-21H2,1-6H3 |
InChI Key |
WNQCKRNLPOJQBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2CN(C)C)C3=CC=CC=C3CN(C)C)C4=CC=CC=C4CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)
